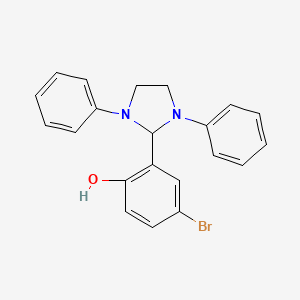![molecular formula C18H18FN3O2 B5380513 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B5380513.png)
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide is a chemical compound that belongs to the pyrrolidine class of compounds. It is commonly referred to as FPEP and is known for its potential use in scientific research.
作用機序
FPEP selectively binds to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding activates the receptor, leading to the modulation of various intracellular signaling pathways. FPEP has been shown to have neuroprotective effects, including the prevention of neuronal death and the promotion of neuronal survival.
Biochemical and Physiological Effects
FPEP has been found to have a range of biochemical and physiological effects. It has been shown to modulate calcium signaling, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. FPEP has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using FPEP in lab experiments is its high selectivity for the sigma-1 receptor. This allows for more targeted research on the receptor's role in various physiological and pathological processes. However, one limitation of using FPEP is its relatively low potency compared to other sigma-1 receptor ligands. This may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the research of FPEP. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in animal models and potential use in clinical trials. Another area of interest is its potential use in the treatment of pain, as the sigma-1 receptor has been implicated in pain modulation. Additionally, further research is needed to optimize the synthesis of FPEP and improve its potency for use in lab experiments.
合成法
The synthesis of FPEP involves a multi-step process that begins with the reaction of 4-fluorophenylacetic acid with ethylene oxide to form 2-(4-fluorophenyl)ethanol. This intermediate is then reacted with pyridine-3-carboxylic acid to form the desired product, FPEP.
科学的研究の応用
FPEP has been found to have potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively target the sigma-1 receptor, which is involved in various physiological and pathological processes. FPEP has been studied for its potential use in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-5-3-13(4-6-15)7-9-22-12-14(10-17(22)23)18(24)21-16-2-1-8-20-11-16/h1-6,8,11,14H,7,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAJVURZGOCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]amino}phenyl)acetate](/img/structure/B5380430.png)
![4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5380431.png)

![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)
![3-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380457.png)
![(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5380463.png)
![4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![N-(2-ethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5380490.png)
![4-methyl-2-[2-oxo-2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)ethyl]-1(2H)-phthalazinone](/img/structure/B5380497.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea](/img/structure/B5380505.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5380522.png)
